![molecular formula C21H21ClO10 B3028686 Peonidin-3-o-arabinoside chloride CAS No. 27214-74-0](/img/structure/B3028686.png)
Peonidin-3-o-arabinoside chloride
Overview
Description
Peonidin-3-O-arabinoside chloride is an anthocyanin that can be isolated from Vaccinium myrtillus L . It is a type of flavonoid, which are water-soluble compounds found in various fruits and vegetables .
Molecular Structure Analysis
The molecular formula of Peonidin-3-O-arabinoside chloride is C21H21ClO10 . Its average mass is 468.838 Da and its monoisotopic mass is 468.082336 Da .Physical And Chemical Properties Analysis
Peonidin-3-O-arabinoside chloride is soluble in various organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Antioxidant Properties
Peonidin-3-O-arabinoside chloride exhibits potent antioxidant activity. As an anthocyanin, it scavenges free radicals, reduces oxidative stress, and protects cells from damage. Researchers have explored its potential in preventing age-related diseases, including neurodegenerative disorders and cardiovascular conditions .
Anti-Inflammatory Effects
Studies suggest that Peonidin-3-O-arabinoside chloride possesses anti-inflammatory properties. It modulates inflammatory pathways, inhibits pro-inflammatory cytokines, and may contribute to managing chronic inflammatory conditions such as arthritis and inflammatory bowel diseases .
Cancer Prevention
Peonidin-3-O-arabinoside chloride has been investigated for its anti-cancer properties. It may inhibit tumor growth, induce apoptosis (programmed cell death), and suppress angiogenesis (formation of new blood vessels). Research has focused on its impact against various cancers, including breast, colon, and prostate cancers .
Neuroprotection
Emerging evidence suggests that this compound may play a role in neuroprotection. It could enhance cognitive function, protect neurons from oxidative damage, and potentially mitigate neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Skin Health and UV Protection
Anthocyanins, including Peonidin-3-O-arabinoside chloride, have been studied for their skin benefits. They may protect against UV-induced skin damage, reduce photoaging, and promote collagen synthesis. Topical applications or dietary intake could contribute to healthier skin .
For additional details, you can refer to the research by Ichiyanagi et al. on the isolation of O-methyl anthocyanins from bilberry extract . If you have any specific questions or need further elaboration, feel free to ask!
Mechanism of Action
Target of Action
Peonidin-3-o-arabinoside chloride is a flavonol glycoside It’s known that flavonoids, in general, interact with a wide range of protein targets, including enzymes, receptors, and ion channels .
Mode of Action
It has been reported to have antioxidant activity . This suggests that it may interact with its targets to neutralize reactive oxygen species, thereby preventing oxidative damage to cells .
Biochemical Pathways
Peonidin-3-o-arabinoside chloride is part of the anthocyanin class of flavonoids . Anthocyanins are synthesized via the phenylpropanoid pathway . The initial phase includes conversion of phenylalanine to 4-coumaryl CoA, which is catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL)
Pharmacokinetics
It’s known that the potential bioactivity of anthocyanidins like petunidin depends on its absorption, metabolism, and excretion in the human body .
Result of Action
Peonidin-3-o-arabinoside chloride has been reported to have antioxidant activity . This suggests that it may help protect cells from damage caused by free radicals. Additionally, anthocyanidins like peonidin have shown potent inhibitory and apoptotic effects on cancer cells in vitro .
Action Environment
Like most anthocyanidins, Peonidin-3-o-arabinoside chloride is pH-sensitive . It changes from red to blue as pH rises because anthocyanidins are highly conjugated chromophores. When the pH is changed, the extent of the conjugation (of the double bonds) is altered, which alters the wavelength of light energy absorbed by the molecule . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.
Safety and Hazards
Future Directions
Anthocyanins like Peonidin-3-o-arabinoside chloride have been the subject of research due to their potential health benefits, particularly their antioxidant activity . Future research may focus on further elucidating their mechanisms of action, improving their bioavailability, and exploring their potential uses in nutraceuticals and food products for human health .
properties
IUPAC Name |
2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10.ClH/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20;/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQGIZPDDMLVHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peonidin-3-o-arabinoside chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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